(4S)-7-bromo-3,4-dihydro-1H-2-benzopyran-4-amine hydrochloride
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Overview
Description
(4S)-7-bromo-3,4-dihydro-1H-2-benzopyran-4-amine hydrochloride is a chemical compound with potential applications in various fields of scientific research. This compound is characterized by its unique structure, which includes a bromine atom and an amine group attached to a dihydro-benzopyran ring system. The hydrochloride salt form enhances its solubility in water, making it more suitable for various experimental conditions.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (4S)-7-bromo-3,4-dihydro-1H-2-benzopyran-4-amine hydrochloride typically involves several steps, starting from commercially available precursorsThe final step involves the formation of the hydrochloride salt by reacting the amine with hydrochloric acid under controlled conditions .
Industrial Production Methods
Industrial production of this compound may involve optimization of the synthetic route to ensure high yield and purity. This can include the use of advanced techniques such as continuous flow chemistry, which allows for better control over reaction conditions and scalability. Additionally, purification steps such as recrystallization and chromatography are employed to obtain the final product with the desired specifications .
Chemical Reactions Analysis
Types of Reactions
(4S)-7-bromo-3,4-dihydro-1H-2-benzopyran-4-amine hydrochloride can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides or other derivatives.
Reduction: Reduction reactions can convert the bromine atom to a hydrogen atom or other functional groups.
Substitution: The bromine atom can be substituted with other nucleophiles, such as hydroxyl or alkyl groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles such as sodium hydroxide. Reaction conditions typically involve controlled temperatures and pH levels to ensure the desired transformation .
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield a ketone or aldehyde derivative, while substitution reactions can produce a variety of substituted benzopyran derivatives .
Scientific Research Applications
(4S)-7-bromo-3,4-dihydro-1H-2-benzopyran-4-amine hydrochloride has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound can be used in studies related to enzyme inhibition and receptor binding due to its structural similarity to biologically active molecules.
Industry: It can be used in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of (4S)-7-bromo-3,4-dihydro-1H-2-benzopyran-4-amine hydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The bromine atom and amine group play crucial roles in binding to these targets, leading to modulation of their activity. This can result in various biological effects, depending on the specific pathway involved .
Comparison with Similar Compounds
Similar Compounds
Similar compounds include other benzopyran derivatives with different substituents, such as:
- 7-chloro-3,4-dihydro-1H-2-benzopyran-4-amine hydrochloride
- 7-fluoro-3,4-dihydro-1H-2-benzopyran-4-amine hydrochloride
- 7-iodo-3,4-dihydro-1H-2-benzopyran-4-amine hydrochloride[8][8].
Uniqueness
The uniqueness of (4S)-7-bromo-3,4-dihydro-1H-2-benzopyran-4-amine hydrochloride lies in its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of the bromine atom can enhance its reactivity and binding affinity to certain molecular targets, making it a valuable compound for research and development .
Properties
CAS No. |
2751603-17-3 |
---|---|
Molecular Formula |
C9H11BrClNO |
Molecular Weight |
264.5 |
Purity |
95 |
Origin of Product |
United States |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.